molecular formula C22H15F4N3O3S B2885303 4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 898421-09-5

4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2885303
CAS RN: 898421-09-5
M. Wt: 477.43
InChI Key: SIKMMMUBPPMKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H15F4N3O3S and its molecular weight is 477.43. The purity is usually 95%.
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Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

Research has identified derivatives of benzenesulfonamide, including those with fluorine substitutions, as selective inhibitors of cyclooxygenase-2 (COX-2). These compounds, through structural modification, have shown enhanced selectivity for COX-2 over COX-1, indicating potential for therapeutic applications in conditions like rheumatoid arthritis, osteoarthritis, and acute pain without focusing on dosage or drug use specifics (Hashimoto et al., 2002).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine. These compounds have been tested against a variety of bacterial and fungal strains, showcasing their potential as antimicrobial agents. Notable is the design that incorporates both 4-quinazolone and sulfonamide functionalities, aiming to leverage the synergistic effects of these moieties without discussing drug dosage or side effects (Vanparia et al., 2013).

Antitumor and Antiproliferative Activities

Compounds incorporating the sulfonamide moiety have shown significant antitumor and antiproliferative activities. Research in this area has led to the discovery of novel inhibitors targeting kynurenine 3-hydroxylase, a potential therapeutic target in cancer treatment, and EGFR inhibitors with enhanced antiproliferative activities against tumor cells, contributing to the understanding of their mechanisms without delving into drug-specific usage details (Röver et al., 1997); (Zhang et al., 2021).

Fluorophore Applications for Zinc(II) Detection

Fluorophores that are specific to Zinc(II) ions are crucial in studying intracellular Zn2+ dynamics. Derivatives related to 4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide have been explored for their potential as Zinc(II) specific fluorophores. These studies offer insights into the design and effectiveness of such fluorophores for biological applications, emphasizing the role of fluorine substitutions in enhancing fluorescence properties without addressing drug application contexts (Kimber et al., 2001).

properties

IUPAC Name

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N3O3S/c1-13-27-20-8-3-2-7-17(20)21(30)29(13)15-6-4-5-14(11-15)28-33(31,32)16-9-10-19(23)18(12-16)22(24,25)26/h2-12,28H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKMMMUBPPMKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.